Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate is a bicyclic compound featuring a 6-azaspiro[2.5]octane core. Key structural elements include:
- Methyl ester at position 1 (contributing a polar, hydrolyzable group).
- Spiro[2.5]octane framework, which confers conformational rigidity and steric constraints, often advantageous in drug design for target selectivity .
The molecular formula is C₁₃H₁₉NO₄, with a molecular weight of 265.29 g/mol. Its unique substituents distinguish it from related spiro compounds, as detailed below.
Properties
IUPAC Name |
methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-16-8-10(14)13-5-3-12(4-6-13)7-9(12)11(15)17-2/h9H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFKKRUUPOYCQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(CC1)CC2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a 6-azaspiro[2.5]octane core, where the nitrogen atom at position 6 is substituted with a 2-methoxyacetyl group, and position 1 bears a methyl carboxylate. The spiro junction between the five-membered oxolane and three-membered aziridine rings introduces significant steric and electronic constraints, necessitating precise synthetic control. Challenges include:
- Regioselectivity : Ensuring acylation occurs exclusively at the spiro nitrogen.
- Ring Strain Mitigation : Managing reactivity of the aziridine ring during functionalization.
- Stereochemical Integrity : Avoiding racemization at chiral centers during synthesis.
Synthetic Routes and Methodological Advances
Spiro Core Construction via Cyclization
The 6-azaspiro[2.5]octane scaffold is typically assembled through intramolecular cyclization. A representative approach, adapted from Patent CN113214290A, involves:
Formation of a Bicyclic Precursor :
- Reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in dichloromethane and triethylamine to form a chloroacetamide intermediate.
- Cyclization under basic conditions (e.g., sodium hydride in THF) yields the spiro framework.
Reductive Amination :
This method achieves a 65% yield for the spiro intermediate, with purity confirmed by TLC and column chromatography.
Acylation of the Spiro Amine
Introducing the 2-methoxyacetyl group to the spiro nitrogen requires careful acylation. Two principal strategies have emerged:
Direct Acylation with Methoxyacetyl Chloride
- Conditions : The spiro amine is treated with methoxyacetyl chloride in dichloromethane, using triethylamine as a base.
- Yield : 72–78% after purification via recrystallization (ethyl acetate/hexane).
- Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon.
Coupling Reagent-Mediated Approach
Optimization and Process Chemistry
Solvent and Base Selection
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyacetyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or ethers.
Scientific Research Applications
Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key parameters for Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate and structurally related analogs:
Key Observations
Hydrochloride salts (e.g., CAS 874365-30-7) exhibit higher water solubility due to ionic character, whereas the target compound’s neutral form may require formulation aids for bioavailability .
Oxa-spiro analogs (e.g., CAS 105632-19-7) replace nitrogen with oxygen, reducing basicity and affecting electronic properties critical for catalytic activity modulation .
Ester Group Impact :
- Ethyl esters (e.g., CAS 1983157-41-0) are more lipophilic than methyl esters, slowing hydrolysis and extending metabolic stability .
- The tert-butyl ester in CAS 886766-28-5 provides steric protection against enzymatic degradation, a common strategy in prodrug design .
Synthetic Accessibility: The synthesis of the target compound likely involves Mitsunobu or nucleophilic substitution to introduce the 2-methoxyacetyl group, whereas hydrochloride salts are prepared via direct esterification and salt formation .
Biological Activity
Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a unique spirocyclic structure, which contributes to its distinct chemical properties. The compound's molecular formula is , with a molecular weight of approximately 211.25 g/mol. Its structure allows for various chemical reactions, such as oxidation and reduction, which can influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.25 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may exhibit antimicrobial and anticancer properties through various mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Interaction : It may interact with receptors that modulate cellular signaling pathways, affecting cell proliferation and survival.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted by Al Rubaye et al. (2017) assessed the antibacterial activity of various spirocyclic compounds, including this compound. The Kirby-Bauer disk diffusion method was employed to evaluate the zone of inhibition against standard bacterial strains.
Results :
- The compound demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have suggested that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Significant inhibition against S. aureus and E. coli | Al Rubaye et al., 2017 |
| Anticancer | Induction of apoptosis in cancer cells | Dinesh et al., 2018 |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and esterification processes. These synthetic methods are optimized for both laboratory-scale and industrial production.
Industrial Production Methods
Industrial applications focus on optimizing yield and efficiency through continuous flow reactors and automated systems, ensuring consistent quality in large-scale production.
Q & A
Q. What are the key synthetic strategies for preparing Methyl 6-(2-methoxyacetyl)-6-azaspiro[2.5]octane-1-carboxylate?
The synthesis of this compound typically involves multi-step protocols:
- Spiro-ring formation : Cyclopropane or bicyclic intermediates are generated via [2+1] cycloaddition or annulation reactions. For example, spiro[2.5]octane systems are often constructed using ketone or ester-functionalized precursors under acidic or basic conditions .
- Functionalization : The 2-methoxyacetyl group is introduced via nucleophilic acyl substitution or coupling reactions (e.g., using methoxyacetyl chloride in the presence of a base). Protecting groups like tert-butoxycarbonyl (Boc) may be employed to avoid side reactions .
- Purification : Chromatography or recrystallization is critical due to the compound’s stereochemical complexity.
Q. How can researchers characterize the stability and solubility of this compound under experimental conditions?
- Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4°C to 40°C), and light exposure. Monitor via HPLC or NMR for decomposition products (e.g., hydrolysis of the ester or methoxyacetyl groups) .
- Solubility : Use shake-flask methods with solvents like DMSO, methanol, or aqueous buffers. Polar aprotic solvents are preferred for spirocyclic compounds due to their low polarity .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Enzyme inhibition : Test against targets like kinases or proteases using fluorescence-based assays. The spirocyclic structure may interfere with ATP-binding pockets .
- Cytotoxicity : MTT or resazurin assays on mammalian cell lines (e.g., HEK293, HeLa) to assess safety thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for azaspiro compounds?
- Mechanistic studies : Use surface plasmon resonance (SPR) or X-ray crystallography to confirm target engagement. For example, spirocyclic analogs have shown conflicting results in kinase inhibition due to stereoelectronic effects .
- Metabolic profiling : LC-MS/MS to identify metabolites that may activate or deactivate the compound in vivo. Differences in cytochrome P450 metabolism across species can explain divergent results .
- Structural analogs : Compare activity with derivatives lacking the methoxyacetyl group or with modified spiro ring sizes (e.g., spiro[3.4]octane vs. spiro[2.5]octane) .
Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate electron distribution to identify nucleophilic/electrophilic sites (e.g., the carbonyl group’s susceptibility to nucleophilic attack) .
- Molecular Dynamics (MD) : Simulate binding to proteins (e.g., kinases) to assess conformational flexibility and residence time. The spirocyclic core may enforce rigidity, improving selectivity .
- QSAR models : Train models using spirocyclic analogs to correlate substituents (e.g., methoxyacetyl) with bioactivity .
Q. How can the compound’s synthetic byproducts be minimized or repurposed?
- Byproduct analysis : Use GC-MS or NMR to identify impurities (e.g., unreacted cyclopropane intermediates or oxidized derivatives) .
- Optimization : Adjust reaction stoichiometry (e.g., excess methoxyacetyl chloride) or employ flow chemistry to enhance yield .
- Repurposing : Isolate byproducts like 6-azaspiro[2.5]octane-1-carboxylic acid derivatives for use in fragment-based drug discovery .
Methodological Guidance
Q. What analytical techniques are critical for purity assessment?
- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and acetonitrile/water gradients. Monitor for impurities <0.1% .
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm stereochemistry. The spirocyclic protons (δ 1.5–2.5 ppm) and methoxyacetyl group (δ 3.3–3.7 ppm) are diagnostic .
- HRMS : Confirm molecular formula (C12H17NO5) with <2 ppm error .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with varying spiro ring sizes (e.g., spiro[3.4]octane) or substituents (e.g., ethoxyacetyl vs. methoxyacetyl) .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonding via the carbonyl group) .
- In vivo testing : Prioritize derivatives with >50% enzyme inhibition in vitro for pharmacokinetic studies (e.g., bioavailability in rodent models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
